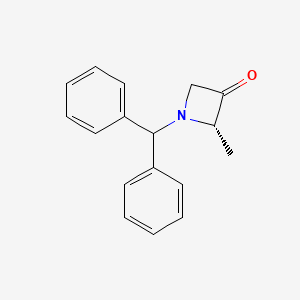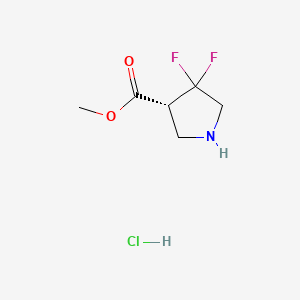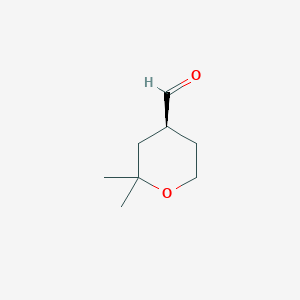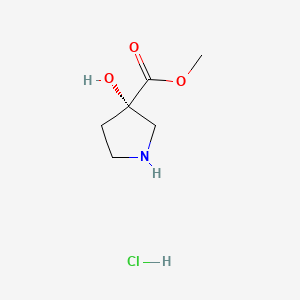
(2S)-1-(diphenylmethyl)-2-methylazetidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(diphenylmethyl)-2-methylazetidin-3-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom and a methyl group at the second position of the azetidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethylamine with a suitable β-lactam precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.
化学反应分析
Types of Reactions
(2S)-1-(diphenylmethyl)-2-methylazetidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylmethyl group or the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted azetidinones with different functional groups.
科学研究应用
(2S)-1-(diphenylmethyl)-2-methylazetidin-3-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- (diphenylmethyl)[(2S)-2-ethylhexyl]amine
- Diphenylmethyl (2R)-2-{[(5S,6S)-5-{[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-{[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy}oxan-2-yl]oxy}-1-(diphenylmethoxy)-6,9,14
Uniqueness
(2S)-1-(diphenylmethyl)-2-methylazetidin-3-one is unique due to its specific structural features, such as the presence of the diphenylmethyl group and the azetidinone ring. These features contribute to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes.
属性
IUPAC Name |
(2S)-1-benzhydryl-2-methylazetidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17H,12H2,1H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWWUKVQOATGAN-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[1-[(3S)-piperidin-3-yl]cyclopropyl]carbamate](/img/structure/B8215814.png)

![(4S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B8215839.png)
![tert-butyl (3S)-1-oxa-7-azaspiro[2.5]octane-7-carboxylate](/img/structure/B8215841.png)

![(2S)-4-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-1-piperazineacetic acid](/img/structure/B8215851.png)
![6-O-tert-butyl 2-O-methyl (2S)-6-azaspiro[2.5]octane-2,6-dicarboxylate](/img/structure/B8215852.png)
![[(1R,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B8215861.png)
![(S)-2-benzhydryl-2-azaspiro[3.3]heptan-5-amine](/img/structure/B8215869.png)
![methyl 2-[(3R)-2-oxopiperidin-3-yl]acetate](/img/structure/B8215873.png)
![2-[(2S)-2-hexyldecyl]thiophene](/img/structure/B8215877.png)

![tert-butyl N-[(3S)-3-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B8215898.png)
![tert-butyl (10S)-10-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8215905.png)
